molecular formula C15H16N6OS B2527309 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1058232-05-5

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2527309
CAS No.: 1058232-05-5
M. Wt: 328.39
InChI Key: RNSANXDKXNHUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. Most notably, it impacts the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase. This halts cell division and can lead to cell death .

Pharmacokinetics

They are typically well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys .

Result of Action

The primary result of the compound’s action is the inhibition of cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound has potential as an anticancer agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action . .

Biochemical Analysis

Biochemical Properties

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound’s triazolopyrimidine moiety allows it to bind effectively to these biomolecules, often inhibiting their activity. For instance, it has been shown to inhibit certain kinases, which are critical in regulating cell growth and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-3-21-14-13(18-19-21)15(17-10-16-14)23-9-12(22)20(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSANXDKXNHUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.